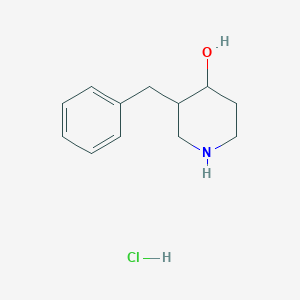![molecular formula C20H23BrN2O B13088105 1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromine atom and the spiro configuration imparts distinct chemical and physical properties to this compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves several steps:
Starting Materials: The synthesis typically begins with 2-aminophenol and an appropriate alkynone.
Reaction Conditions: The reaction is carried out in 1,4-dioxane at 100°C, leading to the formation of the benzo[B][1,4]oxazepine core.
Spiro Formation: The final step involves the formation of the spiro linkage, which is achieved through a cyclization reaction under controlled conditions.
Chemical Reactions Analysis
1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spiro configuration play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific molecular targets, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can be compared with other spiro compounds and brominated organic molecules:
Spiro Compounds: Similar spiro compounds include spiro[indoline-3,4’-piperidine] and spiro[cyclohexane-1,4’-piperidine]. These compounds share the spiro linkage but differ in their ring structures and substituents.
Brominated Compounds: Other brominated compounds like 7-bromo-2H-benzo[B][1,4]oxazin-3(4H)-one exhibit similar reactivity due to the presence of the bromine atom but differ in their overall structure and applications.
The uniqueness of 1’-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] lies in its specific combination of the spiro configuration and the bromine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23BrN2O |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
1'-benzyl-7-bromospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C20H23BrN2O/c21-17-6-7-19-18(14-17)22-11-8-20(24-19)9-12-23(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,22H,8-13,15H2 |
InChI Key |
GAIPQNHZHUEHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Br)OC13CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



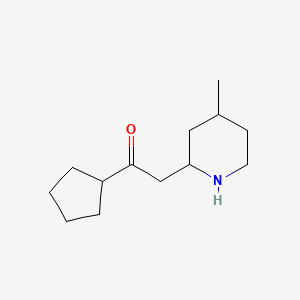
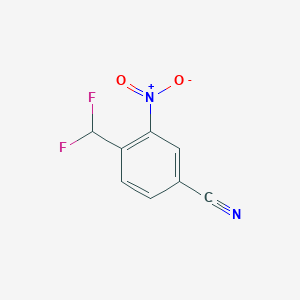
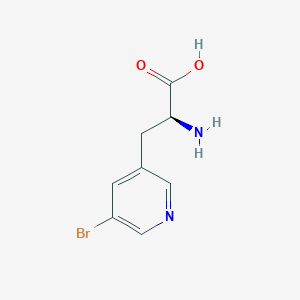
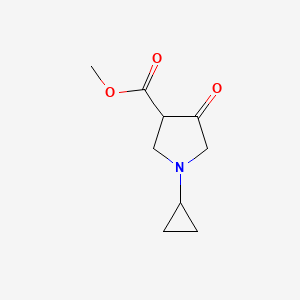
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
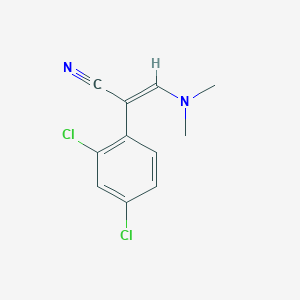
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
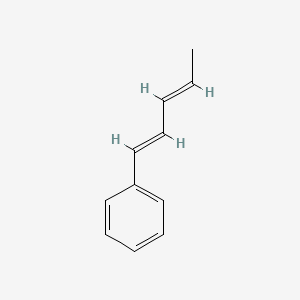

![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)
